Cas no 2137512-85-5 (2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid)

2-{(tert-Butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid is a specialized intermediate in organic synthesis, featuring both a Boc-protected amino group and a chloromethyl-substituted pyrazole moiety. This compound is particularly valuable in peptide and heterocyclic chemistry due to its dual functional groups, enabling selective modifications under mild conditions. The tert-butoxycarbonyl (Boc) group offers stability during synthetic transformations while allowing controlled deprotection under acidic conditions. The 4-chloro-3-methylpyrazole component enhances reactivity in cross-coupling or nucleophilic substitution reactions. Its structural versatility makes it suitable for constructing complex pharmacophores or agrochemical targets. The carboxylic acid functionality further facilitates conjugation or derivatization, broadening its utility in medicinal chemistry and material science applications.
2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid structure
2137512-85-5 structure
Product name:2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
CAS No:2137512-85-5
MF:C13H20ClN3O4
Molecular Weight:317.768602371216
CID:6034957
PubChem ID:165961346

2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
    • EN300-1141027
    • 2137512-85-5
    • インチ: 1S/C13H20ClN3O4/c1-7-9(14)6-17(16-7)8(2)10(11(18)19)15-12(20)21-13(3,4)5/h6,8,10H,1-5H3,(H,15,20)(H,18,19)
    • InChIKey: AKASEUVNTOXCIE-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=NN(C=1)C(C)C(C(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 317.1142338g/mol
  • 同位素质量: 317.1142338g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 399
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 93.4Ų

2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1141027-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5 95%
0.5g
$1770.0 2023-10-26
Enamine
EN300-1141027-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5 95%
0.25g
$1696.0 2023-10-26
Enamine
EN300-1141027-2.5g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5 95%
2.5g
$3611.0 2023-10-26
Enamine
EN300-1141027-5.0g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5
5g
$5345.0 2023-05-23
Enamine
EN300-1141027-1.0g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5
1g
$1844.0 2023-05-23
Enamine
EN300-1141027-0.05g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5 95%
0.05g
$1549.0 2023-10-26
Enamine
EN300-1141027-10.0g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5
10g
$7927.0 2023-05-23
Enamine
EN300-1141027-1g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5 95%
1g
$1844.0 2023-10-26
Enamine
EN300-1141027-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5 95%
0.1g
$1623.0 2023-10-26
Enamine
EN300-1141027-10g
2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid
2137512-85-5 95%
10g
$7927.0 2023-10-26

2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid 関連文献

2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic Acid (CAS No. 2137512-85-5)

2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid, identified by its CAS number 2137512-85-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable intermediate in the synthesis of potential therapeutic agents. The structural features of this molecule, particularly the presence of a tert-butoxy carbonyl group and a pyrazole moiety, contribute to its unique chemical properties and reactivity, which are exploited in various synthetic pathways.

The tert-butoxy carbonylamino functionality is a key protective group in peptide chemistry, often used to shield amino groups during synthetic processes. This group is particularly useful in multi-step syntheses where selective protection and deprotection are essential. The presence of the 4-chloro-3-methyl-1H-pyrazol-1-yl substituent adds another layer of complexity to the molecule, influencing its electronic properties and potential interactions with biological targets. Pyrazole derivatives are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. The pyrazole scaffold, in particular, has been extensively studied due to its ability to modulate various biological pathways. The compound 2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid represents an interesting case study in this context. Its unique structure suggests potential applications in the design of small-molecule inhibitors targeting specific enzymes or receptors involved in disease processes.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tert-butoxy carbonyl group typically involves an amide bond formation, which is a common strategy in peptide synthesis. Subsequent functionalization of the pyrazole ring with the 4-chloro-3-methyl moiety adds complexity but also enhances the molecular diversity necessary for biological exploration. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to achieve these transformations efficiently.

The biological activity of 2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid has been the subject of several preliminary studies. Researchers have explored its potential as a lead compound for drug discovery by evaluating its interactions with various biological targets. Preliminary data suggest that this molecule may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses. Additionally, its structural similarity to known bioactive compounds makes it a promising candidate for further optimization through structure-based drug design approaches.

In the realm of computational chemistry, molecular modeling techniques have been increasingly utilized to predict the binding affinity and mode of interaction between small molecules and their biological targets. The three-dimensional structure of 2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid, as determined through X-ray crystallography or NMR spectroscopy, can be used to generate accurate pharmacophore models. These models help in identifying key structural features responsible for biological activity and guide the design of analogs with enhanced potency and selectivity.

The role of computational methods extends beyond initial hit identification to include virtual screening campaigns, which can rapidly assess large libraries of compounds for their potential biological activity. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly. The compound 2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid, with its complex structure and promising attributes, is an excellent candidate for such integrated approaches.

In conclusion, 2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 2137512-85-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological potential make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its importance in medicinal chemistry is likely to grow further.

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